molecular formula C9H17NO3S3 B3858647 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate

4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate

Cat. No. B3858647
M. Wt: 283.4 g/mol
InChI Key: TULIRXDZFOOIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate, also known as ALDH2 activator, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. ALDH2 activator has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator works by activating the enzyme aldehyde dehydrogenase 2 (4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate), which plays a crucial role in the metabolism of toxic aldehydes. 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator increases the activity of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate, leading to increased detoxification of aldehydes and decreased oxidative stress. 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator has a range of biochemical and physiological effects. It has been shown to increase the activity of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate, leading to increased detoxification of aldehydes. 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator also reduces oxidative stress and inflammation, which may contribute to its therapeutic effects. Additionally, 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator has been shown to improve cardiac function, reduce blood pressure, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator. One area of focus is the development of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator as a therapeutic agent for cardiovascular disease, diabetes, and Alzheimer's disease. Another area of focus is the investigation of the mechanism of action of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator, which may lead to the development of more potent and specific 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activators. Additionally, further research is needed to determine the long-term safety and efficacy of 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator in humans.

Scientific Research Applications

4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator has been extensively studied for its potential therapeutic properties. Research has shown that 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator can protect against oxidative stress, inflammation, and cell death. It has also been shown to improve cardiac function, reduce blood pressure, and improve insulin sensitivity. 4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate activator has been investigated as a potential treatment for various diseases, including cardiovascular disease, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(4-hydroxy-1,1-dioxothiolan-3-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S3/c1-3-10(4-2)9(14)15-8-6-16(12,13)5-7(8)11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULIRXDZFOOIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1,1-dioxidotetrahydro-3-thienyl diethyldithiocarbamate
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Reactant of Route 6
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